molecular formula C13H15ClN2O B11860985 8-Chloro-5-methoxy-2-propylquinolin-4-amine CAS No. 1189106-00-0

8-Chloro-5-methoxy-2-propylquinolin-4-amine

Cat. No.: B11860985
CAS No.: 1189106-00-0
M. Wt: 250.72 g/mol
InChI Key: NGOCXSRFNVEXHG-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxy-2-propylquinolin-4-amine (CAS: 1189106-00-0, molecular formula: C₁₃H₁₅ClN₂O, molecular weight: 250.72 g/mol) is a substituted quinoline derivative featuring a chloro group at position 8, a methoxy group at position 5, a propyl chain at position 2, and an amine group at position 4 . Its synthesis likely involves multi-step functionalization of the quinoline core, as inferred from analogous procedures in the literature (e.g., palladium-catalyzed C–H activation or amidation reactions) .

Properties

CAS No.

1189106-00-0

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

8-chloro-5-methoxy-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2O/c1-3-4-8-7-10(15)12-11(17-2)6-5-9(14)13(12)16-8/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

NGOCXSRFNVEXHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline core structure.

    Methoxylation: The methoxy group is introduced at the 5th position using methanol in the presence of a base like sodium methoxide.

    Propylation: The propyl group is added at the 2nd position through alkylation reactions using propyl halides.

    Amination: Finally, the amine group is introduced at the 4th position using amination reactions with ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methoxy-2-propylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-Chloro-5-methoxy-2-propylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxy-2-propylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-chloro-5-methoxy-2-propylquinolin-4-amine can be contextualized against related quinoline derivatives. Below is a comparative analysis based on substituent patterns, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (8), OMe (5), propyl (2), NH₂ (4) C₁₃H₁₅ClN₂O 250.72 Electron-withdrawing Cl and OMe; lipophilic propyl chain
5-Chloro-8-methyl-2-propylquinolin-4-amine (CAS: 1189105-54-1) Cl (5), Me (8), propyl (2), NH₂ (4) C₁₃H₁₅ClN₂ 242.73 Chloro and methyl substituents alter electronic and steric profiles
8-(Isopropyl)-2-methylquinolin-5-amine iPr (8), Me (2), NH₂ (5) C₁₃H₁₆N₂ 200.28 Branched alkyl chain; amine at position 5 instead of 4
4-((R)-((2S,4S,8R)-8-Ethylquinuclidin-2-yl)(tert-butyldiphenylsilyloxy)methyl)-6-methoxyquinolin-5-amine Complex silyl ether and quinuclidine moieties C₄₃H₅₄ClN₃O₂Si 712.45 Hybrid structure with chiral centers; designed for asymmetric catalysis

Physicochemical and Spectral Properties

  • This compound: No melting point or spectral data is provided in the evidence, but its molecular weight and polarity (due to Cl and OMe) suggest moderate solubility in polar aprotic solvents.
  • 4-((R)-((2S,4S,8R)-8-Ethylquinuclidin-2-yl)...quinolin-5-amine: Exhibits a melting point of 179–180°C (decomposition at 131°C), [α]D²² = −114° (CHCl₃), and distinct IR peaks at 3325 cm⁻¹ (N–H stretch) and 1798 cm⁻¹ (Si–O–C) .
  • N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl)}ferrocene-carboxamide : Contains redox-active ferrocene, enabling electrochemical characterization .

Functional and Application Differences

  • Catalytic Activity : The tert-butyldiphenylsilyloxy-quinuclidine hybrid () is tailored for asymmetric catalysis, leveraging chiral centers and steric bulk . The target compound lacks such moieties, limiting its catalytic utility.
  • Biological Relevance: Ferrocene derivatives () are explored for antimalarial or anticancer activity due to metal-ligand interactions, whereas alkyl/chloro-substituted quinolines (e.g., ) may serve as kinase inhibitors .
  • Thermal Stability: The silyl ether-containing compound () shows thermal decomposition at 131°C, whereas simpler quinolines (e.g., 2,8-dimethylquinolin-5-amine) likely exhibit higher stability .

Biological Activity

8-Chloro-5-methoxy-2-propylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 12308135
  • Molecular Formula : C13H14ClN
  • Molecular Weight : 235.71 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C1=CN=C2C(=C1C(=C(C=C2)Cl)OC)N=C(N)C=C

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to decreased viability in cancer cells .

StudyCell LineIC50 (µM)Mechanism
HCT11615PI3K/AKT/mTOR inhibition
Caco-212Apoptosis induction

Neuroprotective Effects

Emerging data suggest that this compound may have neuroprotective effects. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, contributing to neuronal survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes involved in critical metabolic pathways, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
  • Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and survival.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound can mitigate oxidative damage in cells, contributing to its neuroprotective properties.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity :
    • Conducted on colorectal cancer cell lines (HCT116 and Caco-2), the study found significant cytotoxic effects with an IC50 value indicating potent activity against these cells.
    • The study concluded that the compound could serve as a lead for further development in anticancer therapies.
  • Antimicrobial Studies :
    • A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibits broad-spectrum antimicrobial activity.
    • The results suggested potential applications in treating infections caused by resistant bacterial strains.

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